TAK-960, chemically known as 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide hydrochloride, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, ] PLK1 is a serine/threonine protein kinase with essential roles in various stages of mitosis, including centrosome maturation, mitotic entry, spindle formation, and cytokinesis. [, , ] Due to its overexpression in various human cancers and association with poor prognosis, PLK1 is considered a promising target for anticancer therapies, making TAK-960 a valuable tool for investigating PLK1's role in cancer cell biology. [, , ]
Synthesis of [(13)CD3]-TAK-960 (1A): This synthesis starts with [(13)CD3]-sodium methoxide and proceeds through three steps, achieving an overall yield of 29%. The crucial intermediate, [(13)CD3]-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is synthesized in two steps from 2,6-dibromopyridine and the stable isotope-labeled sodium methoxide. []
Synthesis of [(14)C]-TAK-960 (1B): This pathway utilizes [(14)C(U)]-guanidine hydrochloride as the starting material and involves five steps with an overall radiochemical yield of 5.4%. The key intermediate, [(14)C]-(R)-2-amino-7-(2-bromo-4-fluorophenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, is synthesized via microwave-assisted condensation. []
TAK-960 hydrochloride exerts its anticancer activity primarily through potent and selective inhibition of PLK1. [, , , ] This inhibition disrupts critical PLK1-dependent processes during mitosis, including:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: